1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one
Description
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one is a piperidine derivative featuring a cyclopropanesulfonyl group attached to the piperidine nitrogen and an acetyl (ethanone) moiety at the 4-position.
Piperidinyl ethanones are of significant interest in medicinal chemistry due to their structural versatility. For example, compounds with similar scaffolds have demonstrated analgesic, antimicrobial, and receptor-modulating activities .
Properties
IUPAC Name |
1-(1-cyclopropylsulfonylpiperidin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3S/c1-8(12)9-4-6-11(7-5-9)15(13,14)10-2-3-10/h9-10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSNJVMPEWUVPPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCN(CC1)S(=O)(=O)C2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound.
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one has been extensively studied for its applications in various fields:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s ability to interact with cannabinoid receptors makes it a valuable tool in studying the endocannabinoid system and its role in physiological processes.
Medicine: Research has explored its potential therapeutic applications, including its use as an analgesic and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other biologically active compounds
Mechanism of Action
The mechanism of action of 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one involves its interaction with cannabinoid receptors CB1 and CB2. Upon binding to these receptors, the compound activates intracellular signaling pathways that modulate various physiological responses. The molecular targets and pathways involved include the inhibition of adenylate cyclase, modulation of ion channels, and activation of mitogen-activated protein kinases (MAPKs).
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares 1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one with structurally related compounds, focusing on substituents, synthesis, and biological activities:
| Compound Name | Key Substituents | Synthesis Yield (if reported) | Biological Activity/Notes | Reference ID |
|---|---|---|---|---|
| This compound | Cyclopropanesulfonyl (N1), ethanone (C4) | Not reported | Hypothesized to modulate receptors via sulfonyl group’s electronic effects | [11] (analogue) |
| 1-{4-[(4-Methylpiperidin-1-yl)sulfonyl]phenyl}ethan-1-one | Methylpiperidin sulfonyl (aryl-linked), ethanone | Not reported | Used in material science; sulfonyl group enhances stability | [16] |
| 1-(4-Aminopiperidin-1-yl)-2-(thiophen-3-yl)ethan-1-one | Aminopiperidine, thiophene-ethanone | Not reported | Research use only; potential CNS applications | [18] |
| 1-(4,4-Difluoropiperidin-1-yl)-2-(piperidin-4-yl)ethan-1-one | Difluoropiperidine, piperidinyl-ethanone | Discontinued | Structural complexity suggests exploration in drug discovery | [14] |
| (3R,4S)-9d (Analgesic compound) | Dimethylamino, hydroxy, trifluorophenyl-ethanone | Not reported | Potent analgesic (ED50: 0.54 mg/kg in hot plate test); activates μ opioid receptor | [12] |
| 1-(3-Chlorophenyl)-2-((5-(1-(6-fluoroquinazolin-4-yl)piperidin-4-yl)...) | Chlorophenyl, fluoroquinazolin-piperidine, thio-triazole | 82% yield | Antibacterial/antifungal activity; moderate efficacy against S. aureus and C. albicans | [6] |
Key Observations
Sulfonyl Group Variations :
- The cyclopropanesulfonyl group in the target compound is distinct from aryl-sulfonyl (e.g., [16]) or alkyl-sulfonyl derivatives. Cyclopropane’s rigid geometry may enhance binding specificity compared to flexible alkyl chains .
- In contrast, methylpiperidin sulfonyl in [16] improves thermal stability, suggesting sulfonyl groups broadly influence physicochemical properties.
Ethanone Position and Functionalization: Derivatives with ethanone directly on piperidine (e.g., target compound) are less common than those with ethanone linked to aromatic systems (e.g., [6], [16]). The acetyl group’s position may affect metabolic stability.
Biological Activity: Piperidinyl ethanones with aromatic or heterocyclic substituents (e.g., trifluorophenyl in [12], thiophene in [18]) show pronounced pharmacological activities. Antibacterial derivatives like [6] achieve moderate yields (67–82%), indicating feasible scalability for analogs with optimized substituents.
Synthetic Accessibility :
- Coupling reactions (e.g., amidation, sulfonylation) are common for similar compounds. For example, [2] reports a 79% yield for a bicyclopentane-piperidine derivative, suggesting efficient routes for complex substituents.
Biological Activity
1-[1-(Cyclopropanesulfonyl)piperidin-4-yl]ethan-1-one (CAS No. 1341769-60-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, supported by relevant studies and data.
The molecular formula of this compound is CHNOS, with a molecular weight of 231.31 g/mol. The structure features a piperidine ring substituted with a cyclopropanesulfonyl group and an ethanone moiety, which may contribute to its biological activity.
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of piperidine derivatives with cyclopropanesulfonyl chloride followed by acetylation. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of piperidine derivatives, including those similar to this compound. For instance, a study on related compounds demonstrated significant antimicrobial activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicated that some derivatives exhibited better activity than standard antibiotics like ciprofloxacin and ketoconazole .
Case Studies
- Antimicrobial Screening : A series of related piperidine derivatives were synthesized and screened for antimicrobial activity. The results showed that certain compounds had MIC values below 50 µg/mL against Staphylococcus aureus and Candida albicans, indicating strong potential for therapeutic applications .
- Cytotoxicity Assays : In vitro studies have assessed the cytotoxic effects of similar compounds on human cancer cell lines. Results indicated that some derivatives induced apoptosis in cancer cells at concentrations ranging from 10 to 50 µM, suggesting a potential role in cancer therapy .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 231.31 g/mol |
| Antimicrobial Activity (MIC) | <50 µg/mL (various strains) |
| Cytotoxic Concentration Range | 10 - 50 µM |
The biological activity of this compound may be attributed to its ability to interact with specific biological targets such as enzymes or receptors involved in microbial growth or cancer cell proliferation. Further research is needed to elucidate the precise mechanisms.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
